Cas no 144397-99-9 (Benzoic acid,4-[[tetrahydro-2-(3-hydroxy-1-butenyl)-5-oxo-3-furanyl]amino]- (9CI))
144397-99-9 structure
Product Name:Benzoic acid,4-[[tetrahydro-2-(3-hydroxy-1-butenyl)-5-oxo-3-furanyl]amino]- (9CI)
Numéro CAS:144397-99-9
Le MF:C15H17NO5
Mégawatts:291.299184560776
CID:195687
PubChem ID:6438770
Update Time:2025-07-14
Benzoic acid,4-[[tetrahydro-2-(3-hydroxy-1-butenyl)-5-oxo-3-furanyl]amino]- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid,4-[[tetrahydro-2-(3-hydroxy-1-butenyl)-5-oxo-3-furanyl]amino]- (9CI)
- OBSCUROLIDE A1
- 4-({2-[(1E)-3-hydroxybut-1-en-1-yl]-5-oxotetrahydrofuran-3-yl}amino)benzoic acid
- Benzoic acid, 4-((tetrahydro-2-(3-hydroxy-1-butenyl)-5-oxo-3-furanyl)amino)-
- 4-[[Tetrahydro-2-(3-hydroxy-1-butenyl)-5-oxo-3-furanyl]amino]-benzoic acid
- HB4003
- Benzoic acid, 4-[[tetrahydro-2-(3-hydroxy-1-butenyl)-5-oxo-3-furanyl]amino]- (9CI)
- J-007949
- (E)-4-((2-(3-Hydroxybut-1-en-1-yl)-5-oxotetra-hydrofuran-3-yl)amino)benzoic acid
- 144397-99-9
- CHEBI:183467
- MEGxm0_000487
- NCGC00380603-02
- AKOS040735814
- 4-((2-(3-Hydroxybut-1-en-1-yl)-5-oxotetrahydrofuran-3-yl)amino)benzoic acid
- 4-[[2-[(E)-3-hydroxybut-1-enyl]-5-oxooxolan-3-yl]amino]benzoic acid
- 4-(((2S,3R)-2-((1Z,3R)-3-hydroxybut-1-en-1-yl)-5-oxooxolan-3-yl)amino)benzoate
- HY-125738
- DB-228987
- CS-0093622
- 4-((2-((E)-3-hydroxybut-1-enyl)-5-oxooxolan-3-yl)amino)benzoic acid
- 4-{[(2S,3R)-2-[(1Z,3R)-3-hydroxybut-1-en-1-yl]-5-oxooxolan-3-yl]amino}benzoate
-
- Piscine à noyau: 1S/C15H17NO5/c1-9(17)2-7-13-12(8-14(18)21-13)16-11-5-3-10(4-6-11)15(19)20/h2-7,9,12-13,16-17H,8H2,1H3,(H,19,20)/b7-2+
- La clé Inchi: IZSWILLJDXDGDJ-FARCUNLSSA-N
- Sourire: O1C(CC(C1/C=C/C(C)O)NC1C=CC(C(=O)O)=CC=1)=O
Propriétés calculées
- Qualité précise: 291.11067264g/mol
- Masse isotopique unique: 291.11067264g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 5
- Complexité: 414
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 3
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.2
- Surface topologique des pôles: 95.9Ų
Propriétés expérimentales
- Dense: 1.427±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Légèrement soluble (2,9 G / l) (25 ºC),
Benzoic acid,4-[[tetrahydro-2-(3-hydroxy-1-butenyl)-5-oxo-3-furanyl]amino]- (9CI) PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O911051-1mg |
Obscurolide A1 |
144397-99-9 | 98% | 1mg |
¥1,806.30 | 2022-09-01 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci22144-1mg |
Obscurolide A1 |
144397-99-9 | 98% | 1mg |
¥1199.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci22144-5mg |
Obscurolide A1 |
144397-99-9 | 98% | 5mg |
¥4910.00 | 2023-09-09 | |
| A2B Chem LLC | AA71667-1mg |
Benzoic acid, 4-[[tetrahydro-2-(3-hydroxy-1-butenyl)-5-oxo-3-furanyl]amino]- (9CI) |
144397-99-9 | ≥98% | 1mg |
$96.00 | 2024-04-20 | |
| A2B Chem LLC | AA71667-5mg |
Benzoic acid, 4-[[tetrahydro-2-(3-hydroxy-1-butenyl)-5-oxo-3-furanyl]amino]- (9CI) |
144397-99-9 | ≥98% | 5mg |
$396.00 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203167-1mg |
Obscurolide A1, |
144397-99-9 | 1mg |
¥677.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-203167A-5mg |
Obscurolide A1, |
144397-99-9 | 5mg |
¥2708.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-203167-1 mg |
Obscurolide A1, |
144397-99-9 | 1mg |
¥677.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-203167A-5 mg |
Obscurolide A1, |
144397-99-9 | 5mg |
¥2,708.00 | 2023-07-11 | ||
| 1PlusChem | 1P001JWZ-1mg |
Benzoic acid, 4-[[tetrahydro-2-(3-hydroxy-1-butenyl)-5-oxo-3-furanyl]amino]- (9CI) |
144397-99-9 | ≥98% | 1mg |
$151.00 | 2023-12-21 |
Benzoic acid,4-[[tetrahydro-2-(3-hydroxy-1-butenyl)-5-oxo-3-furanyl]amino]- (9CI) Littérature connexe
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
144397-99-9 (Benzoic acid,4-[[tetrahydro-2-(3-hydroxy-1-butenyl)-5-oxo-3-furanyl]amino]- (9CI)) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
Shaanxi pure crystal photoelectric technology co. LTD
Membre gold
Fournisseur de Chine
Réactif
烟台朗裕新材料科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Essenoi Fine Chemical Co., Limited
Membre gold
Fournisseur de Chine
Réactif